molecular formula C10H6N2O B11913196 Isoxazolo[5,4-b]quinoline

Isoxazolo[5,4-b]quinoline

Cat. No.: B11913196
M. Wt: 170.17 g/mol
InChI Key: ICYYMNPRYAHKRW-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a quinoline ring fused with an isoxazole ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. This compound derivatives have been studied for their potential therapeutic applications, including antimalarial, antibacterial, antitumor, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted this compound derivatives with various functional groups.

Scientific Research Applications

Isoxazolo[5,4-b]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoxazolo[5,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Isoxazolo[5,4-b]quinoline can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific fusion of the isoxazole and quinoline rings, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and industrial applications.

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2]oxazolo[5,4-b]quinoline

InChI

InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H

InChI Key

ICYYMNPRYAHKRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=NOC3=N2

Origin of Product

United States

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